molecular formula C19H27N3O6 B613756 4-[(Boc)2-guanidino]phenylacetic acid CAS No. 1263045-12-0

4-[(Boc)2-guanidino]phenylacetic acid

Cat. No.: B613756
CAS No.: 1263045-12-0
M. Wt: 393,43 g/mole
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Description

4-[(Boc)2-guanidino]phenylacetic acid is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. It is characterized by the presence of a phenylacetic acid moiety substituted with a bis(tert-butoxycarbonyl)guanidino group. This compound is often used as an intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Boc)2-guanidino]phenylacetic acid typically involves the following steps:

    Protection of Guanidine: Guanidine is protected with tert-butoxycarbonyl (Boc) groups using di-tert-butyl dicarbonate (Boc2O) and N,N-diisopropylethylamine (DIPEA) in dichloromethane (DCM).

    Coupling Reaction: The Boc-protected guanidine is then coupled with phenylacetic acid using N,N-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) in dimethylformamide (DMF).

    Deprotection: The Boc groups are removed using hydrochloric acid (HCl) in water, followed by neutralization with sodium hydroxide (NaOH).

    Purification: The crude product is purified by recrystallization or column chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 4-[(Boc)2-guanidino]phenylacetic acid undergoes various chemical reactions, including:

    Substitution Reactions: The guanidino group can participate in nucleophilic substitution reactions.

    Deprotection Reactions: The Boc groups can be removed under acidic conditions.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

    Deprotection Reactions: Hydrochloric acid (HCl) in water is commonly used for Boc deprotection.

Major Products:

Scientific Research Applications

4-[(Boc)2-guanidino]phenylacetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(Boc)2-guanidino]phenylacetic acid involves its ability to inhibit the activity of enzymes involved in various metabolic pathways. Specifically, it has been shown to inhibit the activity of arginase, an enzyme involved in the urea cycle, and ornithine decarboxylase, an enzyme involved in polyamine synthesis.

Comparison with Similar Compounds

  • 4-guanidinobenzoic acid
  • 4-guanidino-2-nitrobenzoic acid
  • 4-guanidino-3-nitrobenzoic acid

Comparison: 4-[(Boc)2-guanidino]phenylacetic acid is unique due to the presence of the bis(tert-butoxycarbonyl) protecting groups, which enhance its stability and facilitate its use in various synthetic applications. In contrast, other similar compounds may lack these protecting groups, making them less stable under certain conditions.

Biological Activity

4-[(Boc)2-guanidino]phenylacetic acid is a compound characterized by a phenylacetic acid moiety linked to a guanidine group protected by two tert-butyloxycarbonyl (Boc) groups. This structure contributes to its stability and versatility in biological applications. The compound has garnered attention due to its significant biological activities, particularly as an enzyme inhibitor, making it a subject of interest in pharmacological research.

Chemical Structure and Properties

  • Molecular Formula : C19H27N3O6
  • Molecular Weight : 393.4 g/mol

The presence of the Boc protecting groups allows for selective reactions and stability during synthetic processes, while the guanidino group is known for its biological relevance, particularly in relation to amino acids like L-arginine.

Enzyme Inhibition

This compound exhibits notable inhibitory activity against several enzymes:

  • Arginase : This enzyme plays a critical role in the urea cycle, converting arginine into urea and ornithine. Inhibition of arginase can lead to increased levels of arginine, which may have therapeutic implications in conditions such as cardiovascular diseases and cancer.
  • Ornithine Decarboxylase : This enzyme is involved in polyamine synthesis, which is essential for cell growth and differentiation. Inhibition can affect various metabolic pathways, potentially leading to anti-proliferative effects in cancer cells.

The mechanism by which this compound inhibits these enzymes involves competitive inhibition, where the compound competes with the natural substrate for binding at the active site. This competitive nature suggests that variations in concentration can significantly affect enzyme activity.

Synthesis of Guanidines

The compound serves as an important intermediate in the synthesis of various guanidine derivatives. These derivatives are known for their diverse biological activities, including potential applications as kinase inhibitors and α2-adrenoceptor antagonists.

Medicinal Chemistry

Research has indicated that this compound can be utilized in developing novel therapeutic agents targeting various diseases. Its structural properties make it a candidate for further modifications aimed at enhancing biological activity or specificity.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique features and advantages of this compound:

Compound NameStructure FeaturesUnique Aspects
4-Guanidinobenzoic AcidGuanidine group attached to benzoic acidLacks protecting groups; less stable
4-Guanidino-2-nitrobenzoic AcidGuanidine group with nitro substitutionNitro group may alter biological activity
4-Guanidino-3-nitrobenzoic AcidSimilar to above but with different nitro positionDifferent reactivity profile due to substitution

The unique bis(Boc) protection enhances stability and facilitates diverse synthetic applications compared to its analogs, which may not possess such protective features.

Case Studies and Research Findings

Recent studies have explored the potential of this compound in various applications:

  • Kinase Inhibition : The compound has been investigated for its role in synthesizing kinase inhibitors, which are crucial in treating cancers and inflammatory diseases.
  • Inflammatory Response Modulation : Research indicates that this compound may influence pathways involved in inflammation through its enzyme inhibition properties, suggesting potential therapeutic uses in conditions characterized by excessive inflammation.

Properties

IUPAC Name

2-[4-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O6/c1-18(2,3)27-16(25)21-15(22-17(26)28-19(4,5)6)20-13-9-7-12(8-10-13)11-14(23)24/h7-10H,11H2,1-6H3,(H,23,24)(H2,20,21,22,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSLPHFNMIHNLKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(=NC1=CC=C(C=C1)CC(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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